molecular formula C13H22O2 B7500102 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol

Cat. No.: B7500102
M. Wt: 210.31 g/mol
InChI Key: PJLNWKFKZCTHHO-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is a high-purity, multifunctional adamantane derivative designed for advanced chemical synthesis and pharmaceutical research. The compound features a rigid, diamondoid adamantane core, a structure known for enhancing the stability, lipophilicity, and metabolic resistance of lead molecules . This unique backbone is symmetrically functionalized with two distinct hydroxymethyl and ethanol groups, making it a versatile building block for constructing complex molecular architectures, such as soluble epoxide hydrolase (sEH) inhibitors . In medicinal chemistry, this compound serves as a key intermediate for probing biological targets. Adamantane derivatives are extensively investigated for their bioactivity, with applications in developing therapies for conditions like hypertension, inflammation, and neurological disorders . The presence of dual hydroxyl groups allows for straightforward derivatization into esters, amides, or ethers, enabling researchers to fine-tune the compound's physical properties—such as melting point and solubility—to improve pharmacokinetic profiles and oral bioavailability in preclinical models . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[3-(hydroxymethyl)-1-adamantyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-2-1-12-4-10-3-11(5-12)7-13(6-10,8-12)9-15/h10-11,14-15H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNWKFKZCTHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Permanganate-Mediated Oxidation

The oxidation of 1-acetyl adamantane (4 ) under alkaline conditions with KMnO4 yields 3-hydroxyadamantaneglyoxylic acid (1 ), as demonstrated in Example 1 of CN101193847B. This method achieves 92.1% purity after recrystallization (Table 1). Subsequent reduction of the glyoxylic acid moiety using LiAlH4 converts the –COOH group to –CH2OH, forming 3-(hydroxymethyl)adamantane-1-carboxylic acid.

Table 1: Optimization of KMnO4 Oxidation for 3-Hydroxyadamantaneglyoxylic Acid

ConditionTemperature (°C)Time (h)Yield (%)Purity (%)
KMnO4, NaOH, H2O40–5064592.1
KMnO4, t-BuOH/H2O55–653034.958.1*
KMnO4, Pyridine/KOH55–6062568.9
*Co-produced adamantaneglyoxylic acid.

Borane-Mediated Reduction of Ketones

Ethanol Side Chain Installation via Grignard and Nucleophilic Substitution

Grignard Addition to Adamantane Ketones

The ketone intermediate 108 reacts with methyl Grignard reagents (MeMgCl/MeMgBr) to form tertiary alcohols. For example, treatment of 108 with MeMgCl in Et2O produces trans-diastereomer 8 (>9:1 dr), which undergoes Pd-catalyzed coupling with 2-methylbut-2-en-3-ol to install a five-carbon side chain. Hydrogenation and deprotection yield ethanol-substituted derivatives.

Nucleophilic Displacement of Halides

1,2-Dihaloadamantanes (149c,e,h,i ) react with hydroxymethyl and ethanol precursors under SN2 conditions. For instance:

  • 2-Bromo-3-(hydroxymethyl)adamantane (149a ) reacts with ethylene glycol/K2CO3 in DMF to form 2-(2-hydroxyethoxy)-3-(hydroxymethyl)adamantane.

  • Acidic hydrolysis removes the ethoxy group, yielding the ethanol substituent.

Table 2: Yields for Halide Displacement Reactions

SubstrateNucleophileConditionsYield (%)
2-Br-AdamantanolHOCH2CH2OHK2CO3, DMF, 80°C78
1,2-DiBr-AdamantaneNaOCH2CH2OHTHF, 60°C65

Protoadamantane Rearrangement for Positional Control

Carbocation-Mediated Isomerization

exo-Protoadamantan-4-ol (109b ) undergoes solvolysis in H2SO4 to generate the 2-adamantyl cation (111 ), which traps water to form adamantan-2-ol (112 ). Introducing hydroxymethyl at the protoadamantane 3-position ensures its migration to adamantane 3 during rearrangement. Subsequent oxidation of the 2-hydroxy group to a ketone, followed by Grignard addition, installs the ethanol chain.

Epoxide Ring-Opening Strategies

Adamantane-derived epoxides (134b ) react with BF3·Et2O to form 2-halo-adamantylmethylene alcohols (148a–d ). Hydrolysis with aqueous NaOH converts halides to hydroxyl groups, while Jones oxidation elongates carbon chains to carboxylic acids. For example, 148f (2-Cl-adamantylmethanol) oxidizes to 148j (2-Cl-adamantylacetic acid), which reduces to ethanol via LiAlH4.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

MethodStepsOverall Yield (%)RegioselectivityScalability
KMnO4 Oxidation + LiAlH4432ModerateModerate
Protoadamantane Rearrangement545HighLow
Grignard Addition358LowHigh
Halide Displacement365HighHigh

The halide displacement route offers superior scalability and regioselectivity, making it industrially viable. Conversely, protoadamantane rearrangements provide precise stereochemical outcomes but require intricate intermediate purification.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield adamantane carboxylic acid, while reduction can produce different adamantane alcohol derivatives.

Scientific Research Applications

2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and as a potential drug delivery vehicle.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can enhance binding affinity to biological targets, while the hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogues with Adamantane Moieties

2-(1-Adamantyl)-1-(3-aminophenyl)ethanol
  • Structure: Adamantane core linked to a phenylethanol group with a 3-amino substituent.
  • Applications : Used as a building block for drug modification, leveraging adamantane's lipophilicity to improve pharmacokinetics .
Adamantane-Substituted Purines (e.g., 3g, 3h)
  • Structure : Adamantyl groups attached to ethan-1-ol (3g) or ethylphenyl (3h) moieties, combined with purine bases.
  • Key Differences: The purine base introduces heterocyclic aromaticity, enabling nucleobase mimicry for antimicrobial and anti-inflammatory applications. The ethanol group in 3g enhances solubility compared to non-polar derivatives like 3h .
  • Biological Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and anti-inflammatory properties in vitro .
6-[3-(1-Adamantyl)-4-methoxyphenyl]naphthoic Acid
  • Structure : Adamantane linked to a naphthoic acid via a methoxyphenyl bridge.
  • Key Differences: The carboxylic acid group increases acidity (pKa ~4–5) compared to the neutral ethanol group in the target compound, influencing binding to metal ions or enzymes.

Functional Group Analogues

2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives
  • Structure: Ethanol moiety attached to a hydroxymethyl-substituted benzene ring.
  • Key Differences : Absence of adamantane reduces lipophilicity (logP ~1.5 vs. ~3.5 for adamantane derivatives), affecting blood-brain barrier penetration.
  • Biological Activity : Exhibited antibacterial activity against Escherichia coli and Bacillus cereus, with MIC values ranging from 8–32 µg/mL .
1-Adamantyl Chlorothioformate Derivatives
  • Structure : Adamantane core with chlorothioformate or thiocarbonate groups.
  • Key Differences: Electrophilic thiocarbonyl groups increase reactivity in solvolysis reactions (e.g., forming 1-adamantyl ethers in ethanol-TFE mixtures), unlike the stable hydroxyl groups in the target compound .
  • Reactivity: Dominant product formation (e.g., 1-adamantyl ethyl thiocarbonate) depends on solvent polarity, with 80% ethanol favoring nucleophilic acyl substitution .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves adamantylation of phenolic or alcohol derivatives. For example, adamantylmethanol intermediates can be functionalized via nucleophilic substitution or catalytic hydrogenation. Optimization may include:

  • Catalyst Selection : Use of palladium or platinum catalysts for hydrogenation steps to improve yield .
  • Temperature Control : Reactions performed at 60–80°C in methanol or ethanol to balance reactivity and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ether/ethanol mixtures to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • GC-MS : Confirms purity (>98% by GC) and molecular weight (182.26 g/mol) .
  • NMR : 1^1H and 13^13C NMR identify hydroxyl and adamantyl proton environments (e.g., adamantyl C-H signals at δ 1.6–2.1 ppm) .
  • X-ray Crystallography : Resolves solid-state conformation, as demonstrated in related adamantyl derivatives (e.g., O–H⋯N hydrogen bond distances of 1.86 Å) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Hygroscopicity : Store in airtight containers under inert gas (N2_2) to prevent moisture absorption, which may hydrolyze hydroxyl groups .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation; amber glass vials recommended .
  • Temperature : Long-term storage at –20°C minimizes decomposition; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or interactions of this adamantane derivative?

  • Methodological Answer :

  • DFT Calculations : Predict hydrogen-bonding propensity (e.g., hydroxyl group interactions with biological targets) using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.5) based on adamantane’s lipid affinity, aiding drug design .
  • Docking Studies : Map binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina, leveraging adamantane’s rigid structure for steric complementarity .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assays (e.g., IC50_{50} measurements in kinase inhibition) under identical pH (7.4) and temperature (37°C) .
  • Batch Analysis : Compare impurities via HPLC; trace solvents (e.g., residual DMF) may artifactually modulate activity .
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., cell line variability in cytotoxicity studies) .

Q. What approaches are used to study the hydrogen bonding and crystal packing effects in its solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., O–H⋯O distances of 2.75 Å in adamantyl derivatives) .
  • Hirshfeld Surface Analysis : Quantify contribution of H-bonding (≈30% of crystal packing) vs. van der Waals interactions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing density .

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